2-(Piridin-3-il)acetamida

Descripción general

Descripción

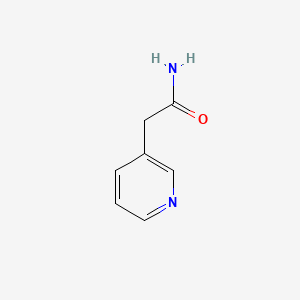

2-(Pyridin-3-yl)acetamide is an organic compound featuring a pyridine ring substituted at the 3-position with an acetamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

2-(Pyridin-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mecanismo De Acción

Target of Action

Related compounds such as imidazo[1,2-a]pyridin-3-yl-acetic acids have been found to interact with γ-aminobutyric acid receptors .

Mode of Action

Similar compounds like imidazo[1,2-a]pyridin-3-yl-acetic acids are known to exert their effects by blocking γ-aminobutyric acid receptors . This interaction can lead to changes in neuronal signaling, which can have various downstream effects.

Biochemical Pathways

Compounds with similar structures have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Result of Action

Related compounds have been found to have various effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities .

Análisis Bioquímico

Biochemical Properties

2-(Pyridin-3-yl)acetamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-(Pyridin-3-yl)acetamide has demonstrated inhibitory activity against cytosolic human carbonic anhydrase I and II isoenzymes . This interaction is significant as carbonic anhydrases are involved in crucial physiological processes such as respiration and acid-base balance. Additionally, 2-(Pyridin-3-yl)acetamide has been found to exhibit antimicrobial and anti-inflammatory properties .

Cellular Effects

The effects of 2-(Pyridin-3-yl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Pyridin-3-yl)acetamide has been shown to inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 2-(Pyridin-3-yl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2-(Pyridin-3-yl)acetamide has been reported to inhibit the activity of VEGFR2, a receptor tyrosine kinase involved in angiogenesis . This inhibition disrupts the signaling pathways that promote blood vessel formation, thereby exerting anti-angiogenic effects. Additionally, 2-(Pyridin-3-yl)acetamide can modulate the expression of genes involved in cell proliferation and apoptosis, further contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Pyridin-3-yl)acetamide over time in laboratory settings are critical factors that influence its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 2-(Pyridin-3-yl)acetamide has been associated with sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings highlight the potential of 2-(Pyridin-3-yl)acetamide for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Pyridin-3-yl)acetamide vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, 2-(Pyridin-3-yl)acetamide can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(Pyridin-3-yl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolism of fatty acids, carbohydrates, and amino acids . For example, 2-(Pyridin-3-yl)acetamide can inhibit the activity of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion . This inhibition slows down glucose absorption, thereby reducing postprandial hyperglycemia. Additionally, 2-(Pyridin-3-yl)acetamide affects metabolic flux and metabolite levels, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(Pyridin-3-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Once inside the cell, 2-(Pyridin-3-yl)acetamide can accumulate in specific tissues, influencing its localization and activity. The distribution of 2-(Pyridin-3-yl)acetamide is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-(Pyridin-3-yl)acetamide plays a crucial role in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 2-(Pyridin-3-yl)acetamide has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and chromatin remodeling, further contributing to its diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)acetamide typically involves the reaction of pyridine-3-carboxylic acid with ammonia or an amine under appropriate conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert pyridine-3-carboxylic acid to the corresponding acid chloride, which then reacts with ammonia to form the desired acetamide .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: 2-(Pyridin-3-yl)ethylamine.

Substitution: Halogenated or nitrated pyridine derivatives.

Comparación Con Compuestos Similares

- 2-(Pyridin-2-yl)acetamide

- 2-(Pyridin-4-yl)acetamide

- 2-(Pyridin-3-yl)ethylamine

Comparison: 2-(Pyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its isomers, such as 2-(Pyridin-2-yl)acetamide and 2-(Pyridin-4-yl)acetamide, the 3-position substitution may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets .

Actividad Biológica

2-(Pyridin-3-yl)acetamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

2-(Pyridin-3-yl)acetamide belongs to the class of pyridine derivatives, characterized by a pyridine ring attached to an acetamide group. This structure confers unique chemical properties that contribute to its biological activities.

Research indicates that 2-(Pyridin-3-yl)acetamide modulates several biological pathways:

- Cell Cycle Regulation : The compound influences the G1-S transition in the cell cycle, promoting the E2F transcriptional program necessary for DNA synthesis. It also plays a role in controlling mitosis and meiosis by regulating cyclin B/CDK1 activation through phosphorylation processes .

- Antiviral Activity : In vitro studies have demonstrated that certain derivatives of 2-(Pyridin-3-yl)acetamide exhibit moderate inhibitory effects against HIV-1, with effective concentration (EC50) values ranging from 8.18 µM to 41.52 µM. One derivative showed particularly strong activity with an EC50 of 8.18 µM .

- Enzyme Inhibition : The compound has been evaluated for its α-glucosidase inhibition, which is relevant for managing type 2 diabetes by delaying glucose absorption. Several derivatives exhibited IC50 values ranging from 111 µM to 673 µM, indicating promising potential as antidiabetic agents .

Cytotoxicity Studies

Research on the cytotoxic effects of 2-(Pyridin-3-yl)acetamide derivatives has revealed varying degrees of toxicity across different cell lines:

- In HepG2 cells, one study found that at a concentration of 5 mg/mL, certain derivatives led to a cell survival rate of only 28%, indicating significant cytotoxicity .

- Another study evaluated the cytotoxicity against MDA-MB-231 breast cancer cells, where one derivative displayed an IC50 value of 27.1 µM, suggesting moderate efficacy as an anticancer agent .

Protective Effects Against Neurotoxicity

A notable application of 2-(Pyridin-3-yl)acetamide derivatives is in neuroprotection against organophosphate poisoning. In vivo studies demonstrated that these compounds could provide protection against sarin-induced toxicity in mice, highlighting their potential as therapeutic agents in toxicological scenarios .

Summary of Biological Activities

Propiedades

IUPAC Name |

2-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHIMEXEGOCNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340452 | |

| Record name | 2-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-16-1 | |

| Record name | 3-Pyridineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-(pyridin-3-yl)acetamide derivatives exert their antiplatelet effects?

A: Research suggests that certain 2-(pyridin-3-yl)acetamide derivatives, specifically N-(diaminomethylene)-2-(pyridin-3-yl)acetamide and N-(diaminomethylene)-2-(pyridin-4-yl)acetamide, demonstrate antiplatelet activity potentially linked to their antagonism of α2B-adrenergic receptors (α2B-ARs) []. These compounds showed inhibitory effects on platelet aggregation induced by collagen and adrenaline at sub-threshold concentrations. This suggests that their antiaggregant effects might be mediated through interaction with α2B-ARs.

Q2: What is the significance of 17β-HSD1 inhibition, and how do 2-(pyridin-3-yl)acetamide derivatives play a role?

A: 17β-HSD1 is an enzyme responsible for converting estrone to estradiol, a highly potent estrogen. Elevated estradiol levels can stimulate hormone-dependent tumors, making 17β-HSD1 a promising drug target for anticancer therapies []. Studies exploring modifications to the steroidal estrone/estradiol core led to the synthesis of 2-(pyridin-3-yl)acetamide derivatives that displayed significant 17β-HSD1 inhibitory activity. For instance, N-(((13S,16R,17S)-2-ethyl 3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro 6H-cyclopenta[a]-phenan-thren-16-yl)methyl)-2-(pyridin-3-yl)acetamide showed promising inhibitory activity against 17β-HSD1 [].

Q3: How does the structure of 2-(pyridin-3-yl)acetamide derivatives influence their activity?

A: Structure-activity relationship (SAR) studies indicate that modifications to the 2-(pyridin-3-yl)acetamide scaffold significantly impact its biological activity [, ]. For example, replacing the 2,6-dichlorophenyl substituent of guanidine with heteroaryl groups in certain derivatives led to decreased affinity for α1-adrenoceptors []. In the context of 17β-HSD1 inhibition, incorporating a C16 extended linked and reverse amide structure, inspired by the potent inhibitor STX1040, resulted in compounds with noteworthy inhibitory activity []. This highlights the importance of specific structural features in modulating the interactions of these derivatives with their target proteins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.